molecular formula C14H12N4S B1622521 4-(Allyl)-5-(quinol-6-yl)-1,2,4-triazole-3-thiol CAS No. 306935-48-8

4-(Allyl)-5-(quinol-6-yl)-1,2,4-triazole-3-thiol

Cat. No.: B1622521
CAS No.: 306935-48-8
M. Wt: 268.34 g/mol
InChI Key: CEZAONSETAZGPW-UHFFFAOYSA-N
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Description

4-(Allyl)-5-(quinol-6-yl)-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a quinoline moiety, and an allyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyl)-5-(quinol-6-yl)-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Quinolyl Group: The quinoline moiety can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Addition of the Allyl Group: The allyl group can be added through an alkylation reaction using allyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(Allyl)-5-(quinol-6-yl)-1,2,4-triazole-3-thiol can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with triazole and quinoline moieties are often investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, such compounds may be explored for their potential as therapeutic agents due to their ability to interact with various biological targets.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Allyl)-5-(quinol-6-yl)-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the quinoline moiety may intercalate with DNA or interact with proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Allyl)-5-(quinol-6-yl)-1,2,4-triazole-3-thiol
  • 4-(Allyl)-5-(quinol-7-yl)-1,2,4-triazole-3-thiol
  • 4-(Allyl)-5-(quinol-8-yl)-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the quinoline moiety and the presence of the allyl group can lead to distinct interactions with molecular targets, setting it apart from similar compounds.

Properties

IUPAC Name

4-prop-2-enyl-3-quinolin-6-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c1-2-8-18-13(16-17-14(18)19)11-5-6-12-10(9-11)4-3-7-15-12/h2-7,9H,1,8H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZAONSETAZGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC3=C(C=C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370654
Record name 4-(Prop-2-en-1-yl)-5-(quinolin-6-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731690
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

306935-48-8
Record name 2,4-Dihydro-4-(2-propen-1-yl)-5-(6-quinolinyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Prop-2-en-1-yl)-5-(quinolin-6-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Allyl)-5-(quinol-6-yl)-1,2,4-triazole-3-thiol
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4-(Allyl)-5-(quinol-6-yl)-1,2,4-triazole-3-thiol
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4-(Allyl)-5-(quinol-6-yl)-1,2,4-triazole-3-thiol
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4-(Allyl)-5-(quinol-6-yl)-1,2,4-triazole-3-thiol

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